4-(1,2-Dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol
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Overview
Description
4-(1,2-Dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol typically involves multi-step organic reactions. One common method includes the hydroxylation of a precursor cyclohexane derivative under controlled conditions. The reaction often requires the use of catalysts and specific reagents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as chromatography and crystallization ensures the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,2-Dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where hydroxyl groups are replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, acetone
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and substituted cyclohexane derivatives.
Scientific Research Applications
4-(1,2-Dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism by which 4-(1,2-Dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds and interacting with enzymes, leading to various biochemical effects. The compound’s structure allows it to participate in redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2-Dihydroxypropan-2-yl)-4-hydroxy-6H-furo2,3-gbenzopyran-6-one
- 8-(1,2-Dihydroxypropan-2-yl)-9-hydroxy-2H,8H,9H-furo[2,3-h]chromen-2-one
Uniqueness
4-(1,2-Dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol is unique due to its specific arrangement of hydroxyl groups and the presence of a methyl group on the cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
402593-46-8 |
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Molecular Formula |
C10H20O4 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-(1,2-dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol |
InChI |
InChI=1S/C10H20O4/c1-9(13)4-3-7(5-8(9)12)10(2,14)6-11/h7-8,11-14H,3-6H2,1-2H3 |
InChI Key |
QEFNQQRVZDFDIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1O)C(C)(CO)O)O |
Origin of Product |
United States |
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